molecular formula C7H12N2O B154441 1,3-Diallylurea CAS No. 1801-72-5

1,3-Diallylurea

Cat. No.: B154441
CAS No.: 1801-72-5
M. Wt: 140.18 g/mol
InChI Key: QRWVOJLTHSRPOA-UHFFFAOYSA-N
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Description

1,3-Diallylurea is an organic compound with the molecular formula C₇H₁₂N₂O. It is a derivative of urea, where two hydrogen atoms are replaced by allyl groups. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

DAU efficiently undergoes an anti-Markovnikov hydrothiolation with cysteine residues in the presence of a radical initiator upon UV-A irradiation . This reaction proceeds via an orthogonal “click reaction” and yields stable alkyl sulfide products . The reaction occurs at physiological pH and can be performed at temperatures as low as 4°C .

Cellular Effects

In the context of cancer research, repeated injections of 1,3-Diallylurea have been shown to significantly retard the growth of certain types of tumors in animal models . This suggests that DAU may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The central urea bond in this compound is efficiently cleaved upon collisional activation during tandem MS experiments, generating characteristic product ions . This property improves the reliability of automated cross-link identification, making DAU a valuable tool in protein structural studies .

Dosage Effects in Animal Models

Repeated injections of this compound have been shown to significantly retard the growth of certain types of tumors in animal models . The effects were observed over a wide range of non-toxic doses and were independent of the route of administration .

Metabolic Pathways

Given its reactivity with cysteine residues, it is plausible that DAU may interact with enzymes or cofactors that involve cysteine in their active sites .

Subcellular Localization

Given its role as a cross-linker in protein structural studies, it is plausible that DAU may be found in various subcellular compartments where protein synthesis and folding occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diallylurea can be synthesized through the reaction of urea with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

NH2CONH2+2CH2=CHCH2ClCH2=CHCH2NHCONHCH2CH=CH2+2HCl\text{NH}_2\text{CONH}_2 + 2\text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHCONHCH}_2\text{CH}=\text{CH}_2 + 2\text{HCl} NH2​CONH2​+2CH2​=CHCH2​Cl→CH2​=CHCH2​NHCONHCH2​CH=CH2​+2HCl

The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diallylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,3-Diallylurea has several applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential use in protein cross-linking and structural studies.

    Medicine: Investigated for its antitumor properties and potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diallylurea: Similar structure but with both allyl groups attached to the same nitrogen atom.

    Monoallylurea: Contains only one allyl group.

    1,3-Diallylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea group.

Uniqueness

1,3-Diallylurea is unique due to its ability to undergo a wide range of chemical reactions and its applications in various fields. Its structure allows for efficient cross-linking, making it valuable in protein studies and therapeutic research.

Properties

IUPAC Name

1,3-bis(prop-2-enyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVOJLTHSRPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170917
Record name NSC 102722
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1801-72-5
Record name N,N′-Di-2-propen-1-ylurea
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Record name 1,3-Diallylurea
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Record name 1,3-diallylurea
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Record name 1,3-DIALLYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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